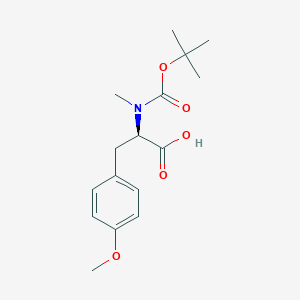

N-Boc-N-methyl-4-methoxy-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-N-methyl-4-methoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a methoxy group on the phenyl ring. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-4-methoxy-D-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by methylation and methoxylation. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. Methylation can be carried out using methyl iodide (CH3I) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-N-methyl-4-methoxy-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The Boc protecting group can be removed under acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of the free amine after Boc removal.

Substitution: Formation of various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Boc-N-methyl-4-methoxy-D-phenylalanine has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-Boc-N-methyl-4-methoxy-D-phenylalanine involves its interaction with enzymes and other proteins. The Boc group provides stability during synthesis, while the methyl and methoxy groups influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-4-methoxy-D-phenylalanine

- N-Boc-N-methyl-D-phenylalanine

- N-Boc-4-methoxy-L-phenylalanine

Uniqueness

N-Boc-N-methyl-4-methoxy-D-phenylalanine is unique due to the combination of the Boc protecting group, methylation, and methoxylation. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and other applications .

Biologische Aktivität

N-Boc-N-methyl-4-methoxy-D-phenylalanine is a modified amino acid that has garnered attention in various fields of biochemical research and drug development due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a methoxy substituent on the phenyl ring. The general structure can be represented as follows:

Synthesis Methodology

The synthesis typically involves:

- Boc Protection : The amino group of D-phenylalanine is protected using Boc anhydride.

- Methylation : The nitrogen is then methylated using methyl iodide or similar reagents.

- Methoxy Substitution : The para position of the phenyl ring is substituted with a methoxy group through electrophilic aromatic substitution.

This synthetic route allows for the production of this compound in high purity, suitable for further biological evaluations.

2.1 Antiviral Activity

Recent studies have shown that derivatives of phenylalanine, including this compound, exhibit significant antiviral properties. For instance, compounds with methoxy groups have been linked to enhanced interactions with viral proteins, improving their efficacy against viruses such as HIV and other enveloped viruses.

Case Study:

A study demonstrated that modifying the phenylalanine structure improved binding affinity to viral capsid proteins, leading to disrupted viral replication cycles. Specifically, compounds similar to this compound showed dual-stage inhibition profiles affecting both early and late stages of viral infection .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that modifications in amino acids can lead to enhanced cytotoxicity against various cancer cell lines.

Data Table: Anticancer Activity Comparison

| Compound | Cell Line Tested | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-Boc-N-methyl-4-methoxy-D-Phe | MDA-MB-231 (Breast) | 424 | Induction of apoptosis via ROS generation |

| Curcumin Derivative | T-47D (Breast) | 778 | Inhibition of NF-kB signaling |

The above table summarizes findings where the compound demonstrated significant potency against breast cancer cell lines while showing reduced toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The methoxy group enhances lipophilicity, allowing better interaction with cellular receptors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

In vitro studies have shown that this compound can alter signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .

4. Applications in Drug Development

Given its favorable biological properties, this compound is being explored in:

- Peptide Synthesis : As a building block for peptide-based therapeutics targeting various diseases.

- Custom Synthesis Projects : Its unique structure allows researchers to tailor compounds for specific biological targets .

5. Conclusion

This compound represents a promising compound in medicinal chemistry with significant antiviral and anticancer activities. Ongoing research aims to elucidate its full potential and mechanisms, paving the way for novel therapeutic agents derived from this modified amino acid.

Eigenschaften

IUPAC Name |

(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPXAJMOULURAZ-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.